molecular formula C19H19FN2O4S2 B2586999 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 863512-43-0

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2586999
CAS No.: 863512-43-0
M. Wt: 422.49
InChI Key: IHWWUVRDSMWELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is a complex organic compound featuring a thiazole ring, a fluorobenzenesulfonamide group, and a dimethoxyphenyl moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the dimethoxyphenyl moiety.

    Introduction of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize the production yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain pathogens due to the presence of the thiazole ring, which is known for its antimicrobial properties. Research is ongoing to explore its potential as an antibacterial, antifungal, or antiviral agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. The presence of the fluorobenzenesulfonamide group suggests possible applications in the development of anti-inflammatory or anticancer drugs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: This compound is similar but lacks the fluorine atom, which may affect its biological activity and chemical properties.

    Thiazole-based sulfonamides: These compounds share the thiazole and sulfonamide moieties but differ in their substituents, leading to variations in their biological activities.

Uniqueness

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-25-17-7-6-13(10-18(17)26-2)19-22-15(12-27-19)8-9-21-28(23,24)16-5-3-4-14(20)11-16/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWUVRDSMWELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.